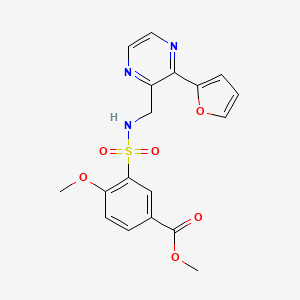
methyl 3-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the furan and pyrazine rings might be introduced via a cyclization reaction . The sulfamoyl group could be added through a sulfonation reaction, and the methoxybenzoate group might be introduced via an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the furan ring is known to be reactive and can undergo various reactions such as oxidation, reduction, and electrophilic substitution . The pyrazine ring, on the other hand, is more stable and less reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the presence of polar groups such as the sulfamoyl and methoxybenzoate groups .Scientific Research Applications
Synthesis and Bioactive Compound Development
Researchers have explored the synthesis of various potentially bioactive compounds through reactions involving furan derivatives similar to methyl 3-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)-4-methoxybenzoate. These studies highlight the chemical versatility and potential for generating compounds with pharmacological applications. For instance, the synthesis of chalcones, pyrazoline derivatives, and isoxazoline derivatives from reactions involving furan and pyrazinyl components demonstrates the potential for developing new therapeutic agents (O. M. Abdel Hafez, K. Ahmed, & E. Haggag, 2001).
Molecular Structure Analysis
In-depth molecular structure analysis through experimental and theoretical investigations provides valuable insights into the properties of such compounds. For example, the characterization of methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate using IR, X-ray diffraction, and computational methods underscores the importance of structural studies in understanding compound behavior and guiding the synthesis of novel derivatives (N. Özdemir et al., 2009).
Reactivity and Synthetic Applications
The reactivity of furan derivatives in the synthesis of heterocyclic compounds is a key area of research, with implications for developing new materials and pharmaceuticals. Studies on the reactions of furan derivatives with various reagents, leading to the formation of sulfonamide derivatives and their evaluation for antibacterial activity, exemplify the application of these compounds in creating new antibacterial agents (M. Mohamed, 2007).
Mechanism of Action
properties
IUPAC Name |
methyl 3-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-14-6-5-12(18(22)26-2)10-16(14)28(23,24)21-11-13-17(20-8-7-19-13)15-4-3-9-27-15/h3-10,21H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWRFMLPQVWBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

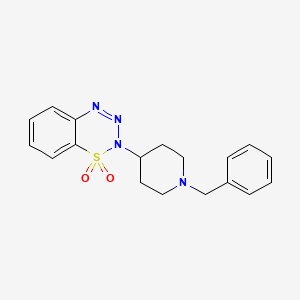
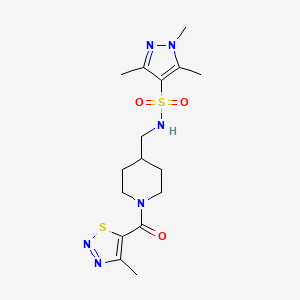
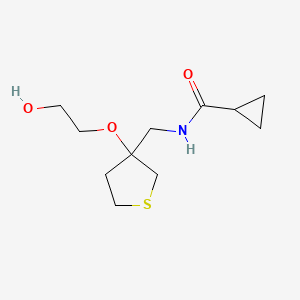
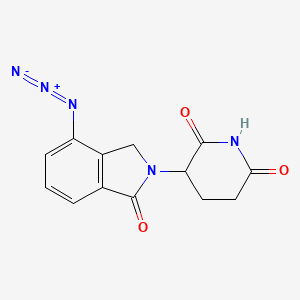
![2-((2-methoxyethyl)amino)-6-methyl-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2577675.png)
![N-(3-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2577676.png)

amine](/img/structure/B2577680.png)
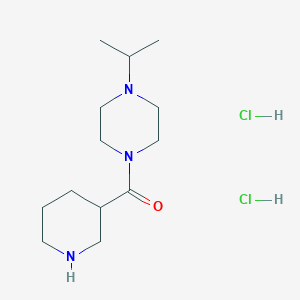
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate](/img/structure/B2577683.png)

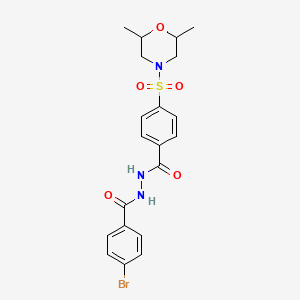

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide](/img/structure/B2577692.png)